3-(5-Formylthiophen-2-yl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves novel reactions. For instance, the synthesis of 2-aminothiophene is achieved through heterocyclization of benzylthionitriles, suggesting that similar methods could potentially be applied to synthesize the compound . Another paper describes the synthesis of a benzothiazole derivative, which is prepared by two different routes involving reactions with acetonitrile and potassium cyanide . These methods indicate that the synthesis of thiophene derivatives can be versatile and may involve multiple steps and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, a novel pyrazole derivative with a thiophene moiety has been characterized, and its structure was confirmed by single-crystal X-ray diffraction . The compound exhibits a twisted conformation between the pyrazole and thiophene rings, which could be relevant when considering the molecular structure of 3-(5-Formylthiophen-2-yl)benzonitrile.
Chemical Reactions Analysis
The reactivity of related compounds includes the formation of hydrazones and subsequent intramolecular cyclization to form various heterocyclic structures . This suggests that 3-(5-Formylthiophen-2-yl)benzonitrile may also undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. The pyrazole derivative mentioned exhibits intermolecular hydrogen bonding and π-π stacking interactions, which contribute to its crystal packing . These interactions could influence the solubility, melting point, and other physical properties. Additionally, the compound's thermal decomposition has been studied, which is important for understanding its stability . The electronic structure and potential nonlinear optical properties have been investigated using computational methods, which could also be relevant for 3-(5-Formylthiophen-2-yl)benzonitrile .
Scientific Research Applications
Synthesis and Biological Evaluation
A study on arylthiophene-2-carbaldehyde compounds, which includes compounds similar to 3-(5-Formylthiophen-2-yl)benzonitrile, demonstrated their synthesis via Suzuki-Miyaura cross-coupling. These compounds displayed notable antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, highlighting their potential in biomedical research (Ali et al., 2013).
Palladium-Catalyzed Arylation
Another research area involves the palladium-catalyzed direct arylation of 3-formylthiophene derivatives, which is relevant for the synthesis of various thiophene compounds. This process showed tolerance to a range of functional groups, indicating its versatility in chemical synthesis (Dong & Doucet, 2010).
Tetrazole Derivative Synthesis
Research into new tetrazole derivatives also encompasses the use of 3-formylthiophene compounds. These derivatives exhibited significant antibacterial activities, underlining their potential application in antimicrobial therapy (Mulwad et al., 2008).
Optical Applications
In the field of optoelectronics, thiophene dyes, including derivatives of 3-(5-Formylthiophen-2-yl)benzonitrile, have been synthesized and characterized for their nonlinear optical limiting behavior. These findings are crucial for developing protective measures in optical communications and sensor technologies (Anandan et al., 2018).
DNA Redox Labeling
A study involving the modification of nucleotides for redox labeling of DNA highlighted the use of 5-(5-Formylthiophen-2-yl) compounds. This research is pivotal for understanding DNA behavior and developing new biochemical techniques (Raindlová et al., 2012).
Positron Emission Tomography Imaging
In medical imaging, research on positron emission tomography (PET) imaging agents has involved 3-(5-Formylthiophen-2-yl)benzonitrile analogues. These compounds showed high binding affinity and moderate lipophilicity, indicating their potential as PET imaging agents (Shimoda et al., 2016).
Future Directions
properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZFQODXIIEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295935 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Formylthiophen-2-yl)benzonitrile | |
CAS RN |
886508-88-9 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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